molecular formula C19H28O3 B13767135 (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol CAS No. 53940-77-5

(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol

Cat. No.: B13767135
CAS No.: 53940-77-5
M. Wt: 304.4 g/mol
InChI Key: VMOFEKZMARXKQM-BVBHFADKSA-N
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Description

The compound (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a hydroxyethyl group and a methoxy-tetrahydronaphthalenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol involves multiple steps, including the formation of the cyclopentane ring and the introduction of the hydroxyethyl and methoxy-tetrahydronaphthalenyl groups. Common synthetic routes may involve:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions using appropriate precursors and catalysts.

    Introduction of Substituents: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, while the methoxy-tetrahydronaphthalenyl group can be added through Friedel-Crafts alkylation or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the methoxy group would produce a hydroxyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxy-tetrahydronaphthalenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-ethylcyclopentan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties compared to similar compounds.

Properties

CAS No.

53940-77-5

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol

InChI

InChI=1S/C19H28O3/c1-19(9-10-20)17(7-8-18(19)21)15-4-3-14-12-16(22-2)6-5-13(14)11-15/h5-6,12,15,17-18,20-21H,3-4,7-11H2,1-2H3/t15-,17+,18+,19+/m1/s1

InChI Key

VMOFEKZMARXKQM-BVBHFADKSA-N

Isomeric SMILES

C[C@@]1([C@@H](CC[C@@H]1O)[C@@H]2CCC3=C(C2)C=CC(=C3)OC)CCO

Canonical SMILES

CC1(C(CCC1O)C2CCC3=C(C2)C=CC(=C3)OC)CCO

Origin of Product

United States

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